

Technical Guide: Synthesis and Purity of PHSHPALTPEQK-(Lys-13C6,15N2)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity assessment of the isotopically labeled peptide PHSHPALTPEQK-(Lys-13C6,15N2). The methodologies detailed herein are based on established principles of solid-phase peptide synthesis (SPPS) and analytical chemistry, providing a framework for the production of high-purity peptides for research and drug development applications.

Introduction

The peptide with the sequence Pro-His-Ser-His-Pro-Ala-Leu-Thr-Pro-Glu-Gln-Lys, where the C-terminal lysine is isotopically labeled with six Carbon-13 and two Nitrogen-15 atoms, is a valuable tool in various research contexts. The heavy isotope labeling allows for its use as an internal standard in quantitative mass spectrometry-based proteomics, enabling precise tracking and quantification of its unlabeled counterpart in complex biological samples.

This guide outlines the chemical synthesis of this peptide, its purification to a high degree of homogeneity, and the analytical methods used to verify its identity and purity.

Synthesis of PHSHPALTPEQK-(Lys-13C6,15N2)

The synthesis of the target peptide is most efficiently achieved through Fmoc-based solidphase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to



a growing peptide chain that is covalently attached to an insoluble resin support.

Materials and Reagents

Reagent	Supplier	Grade
Rink Amide MBHA resin	Various	100-200 mesh
Fmoc-L-Pro-OH	Various	Synthesis Grade
Fmoc-L-His(Trt)-OH	Various	Synthesis Grade
Fmoc-L-Ser(tBu)-OH	Various	Synthesis Grade
Fmoc-L-Ala-OH	Various	Synthesis Grade
Fmoc-L-Leu-OH	Various	Synthesis Grade
Fmoc-L-Thr(tBu)-OH	Various	Synthesis Grade
Fmoc-L-Glu(OtBu)-OH	Various	Synthesis Grade
Fmoc-L-Gln(Trt)-OH	Various	Synthesis Grade
Fmoc-L-Lys(Boc)-OH- (13C ₆ ,15N ₂)*	Various	>98% Isotopic Purity
N,N-Dimethylformamide (DMF)	Various	Peptide Synthesis
Piperidine	Various	ACS Grade
Diisopropylethylamine (DIPEA)	Various	Peptide Synthesis
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)	Various	Peptide Synthesis
Trifluoroacetic acid (TFA)	Various	Reagent Grade
Triisopropylsilane (TIS)	Various	Reagent Grade
Dichloromethane (DCM)	Various	ACS Grade
Diethyl ether	Various	ACS Grade



*Note: The isotopically labeled Fmoc-L-Lys(Boc)-OH-(13C6,15N2) is a critical component and should be of high isotopic and chemical purity.

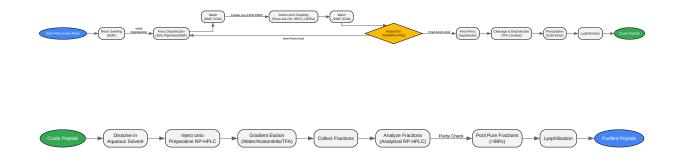
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis

The synthesis is performed on a 0.1 mmol scale.

- Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 min).
- Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.
- Amino Acid Coupling:
 - Pre-activate the first amino acid, Fmoc-L-Lys(Boc)-OH-(13C6,15N2) (4 equivalents), with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.
 - Add the activated amino acid solution to the resin and shake for 2 hours.
- Washing: Wash the resin with DMF (5x) and DCM (3x).
- Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence (Gln, Glu, Pro, Thr, Leu, Ala, Pro, His, Ser, His, Pro).
- Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.
- Resin Washing and Drying: Wash the peptide-resin with DMF, DCM, and finally diethyl ether, then dry under vacuum.
- Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.



- Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
- Lyophilization: Lyophilize the crude peptide to obtain a white powder.



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